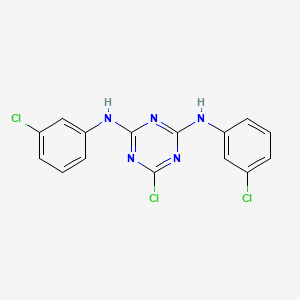
6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C15H10Cl3N5 and its molecular weight is 366.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered attention due to its potential biological activities. This compound, with the chemical formula C15H10Cl3N5 and CAS Number 84688-74-4, is characterized by its unique structure which may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀Cl₃N₅ |
| Molecular Weight | 366.64 g/mol |
| CAS Number | 84688-74-4 |
| Hazard Classification | Irritant |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The triazine ring system is known to exhibit diverse pharmacological properties including antimicrobial and antiviral activities.
-
Antiviral Activity :
- Studies have indicated that triazine derivatives can inhibit viral replication. For instance, related compounds have shown efficacy against HIV strains by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . While specific data on the compound is limited, its structural analogs have demonstrated potent antiviral properties.
- Antimicrobial Properties :
Case Study 1: Antiviral Screening
A recent study evaluated a series of triazine derivatives for their antiviral activity against HIV. Compounds structurally similar to this compound were tested in vitro using TZM-bl cells. The results indicated that modifications in the triazine structure significantly impacted antiviral potency. For example:
- Compound A (similar structure) showed an EC50 value of 0.24 nM against wild-type HIV-1 with low cytotoxicity (CC50 = 500 nM) .
- Compound B , a close analog, exhibited significant activity against NNRTI-resistant strains .
Case Study 2: Antimicrobial Activity
Research conducted on various triazine derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The introduction of chlorine substituents was found to enhance antibacterial activity:
Eigenschaften
IUPAC Name |
6-chloro-2-N,4-N-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N5/c16-9-3-1-5-11(7-9)19-14-21-13(18)22-15(23-14)20-12-6-2-4-10(17)8-12/h1-8H,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYANABJNBYMPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)Cl)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














